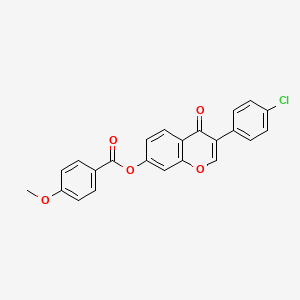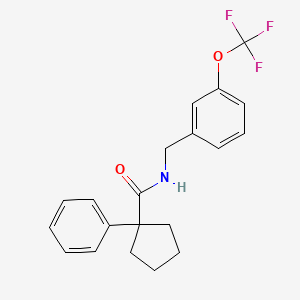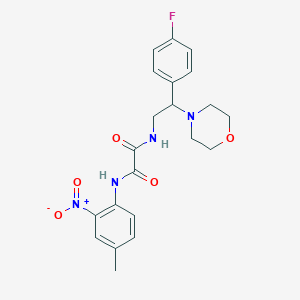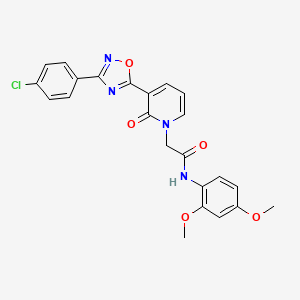
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide, also known as PEP005, is a naturally occurring compound found in the sap of the Australian milkwood tree. It has been studied extensively for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Applications De Recherche Scientifique
Anticancer Activity
This compound has been synthesized as a novel entity derived from the indibulin and combretastatin scaffolds, which are known for their anti-mitotic properties. It exhibits cytotoxic activity against various breast cancer cell lines, such as MCF-7, T47-D, and MDA-MB 231, while showing low toxicity towards normal cell lines like NIH-3T3. The IC50 values range from 27.7 to 39.2 µM, indicating its potential as an anticancer agent .
Tubulin Inhibition
The compound’s structure is designed to target tubulin, a critical protein for cell division. By inhibiting tubulin, it disrupts the mitotic process, which is particularly effective against rapidly dividing cancer cells. This mechanism is similar to that of other well-known anti-tubulin agents, suggesting its use in cancer treatment strategies .
Chemical Stability Improvement
One of the challenges with combretastatin A-4, a related compound, is its chemical instability. The novel compound aims to overcome this by locking the aryl rings into a cis conformation, thus potentially offering a more stable alternative for therapeutic applications .
Drug Design and Development
Due to its promising biological activity and structural features, this compound serves as a lead structure in drug design and development. It can be used as a scaffold for creating more potent derivatives with improved pharmacokinetic properties .
Anti-Fibrosis Activity
While not directly related to the compound , similar pyridinyl and pyrimidine derivatives have shown significant anti-fibrotic activities. This suggests that the compound could be modified to target fibrotic diseases, offering a new avenue for treating conditions like liver cirrhosis .
Synthesis of Heterocyclic Compounds
The compound is part of a broader effort to construct libraries of novel heterocyclic compounds with potential biological activities. Its synthesis contributes to the medicinal chemistry field, where such compounds are sought after for their diverse pharmacological properties .
Lead Compound for Antimicrobial Agents
Pyrimidine derivatives, which share a structural similarity with the compound, are known to exhibit antimicrobial properties. This implies that the compound could be explored as a lead molecule for developing new antimicrobial agents .
Potential Antiviral Applications
Again, drawing from the activity of related pyrimidine compounds, there is a possibility that this compound could be investigated for its antiviral capabilities. Given the ongoing need for novel antiviral drugs, this represents a significant area of interest .
Mécanisme D'action
Target of Action
It is synthesized as a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . Anti-mitotic agents generally target tubulin, a protein that is crucial for cell division .
Mode of Action
Given its relation to indibulin and combretastatin, it may interact with tubulin, inhibiting its polymerization and thus preventing cell division
Biochemical Pathways
As a potential anti-mitotic agent, it may affect the cell cycle, particularly the mitosis phase, by disrupting the formation of the mitotic spindle, which is essential for chromosome segregation .
Result of Action
The compound has shown good cytotoxic activity against cancerous cell lines and low toxicity on normal cell lines .
Propriétés
IUPAC Name |
6-oxo-N-(2-pyridin-4-ylethyl)pyran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-2-1-11(9-18-12)13(17)15-8-5-10-3-6-14-7-4-10/h1-4,6-7,9H,5,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDHYIREODUVOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC=C1C(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(pyridin-4-yl)ethyl)-2H-pyran-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B2873961.png)

![4-[(3-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinyl phenyl sulfone](/img/structure/B2873967.png)

![[(1R,2S,5R,6R,8S,9R,10R,11S,13S,14S,18S,19S,20R)-19,20-Diacetyloxy-6-(furan-3-yl)-8,18-dihydroxy-5,10,14-trimethyl-3-oxo-16,21-dioxahexacyclo[12.3.3.19,11.01,13.02,10.05,9]henicosan-15-yl] 2-methylbutanoate](/img/structure/B2873971.png)
![1-[(4-Fluorophenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B2873972.png)


![N-(3-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2873978.png)

![(E)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2873980.png)


